Product packaging for Cbz-NH-PEG3-C2-acid(Cat. No.:)

Cbz-NH-PEG3-C2-acid

Cat. No.: B606518
M. Wt: 355.4 g/mol
InChI Key: SBHUTZVKPJPFBD-UHFFFAOYSA-N
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Description

Significance of Biocompatible Linkers in Advanced Chemical Biology and Therapeutics

Biocompatible linkers are indispensable tools in the realms of chemical biology and therapeutics, serving as the crucial connection point between two or more molecular entities. researchgate.netacs.org The development of bioconjugates, which merge the principles of synthetic chemistry and biology, has been significantly propelled by advancements in linker technology. 2bscientific.com These linkers are not merely passive connectors; their chemical and physical properties can profoundly influence the stability, functionality, and therapeutic efficacy of the resulting conjugate. researchgate.netacs.org

In the design of chimeric molecules for drug discovery, the linker plays a pivotal role. acs.org It allows for the bridging of two different pharmacophores within a single molecule, and the choice of linker type and length are critical parameters for the biological activity of these chimeras. acs.org For instance, in the development of antibody-drug conjugates (ADCs), the linker connects a cytotoxic drug to an antibody, enabling targeted delivery to cancer cells. acs.org The linker's design can determine whether the drug is released inside or outside the target cell, a crucial factor in its effectiveness. acs.org

Linkers are also central to activity-based protein profiling and the creation of chemical probes to investigate biological pathways. researchgate.netacs.org A wide array of linkers has been developed to address various scientific questions and therapeutic needs, highlighting their versatility and importance in modern biomedical science. acs.org

The Strategic Role of Polyethylene (B3416737) Glycol (PEG) Spacers in Conjugate Design

Polyethylene glycol (PEG) is a polymer composed of repeating ethylene (B1197577) oxide units that has become a cornerstone in the design of bioconjugates due to its unique and advantageous properties. adcreview.com One of the primary benefits of incorporating PEG spacers into linkers is the enhancement of aqueous solubility of the conjugate. adcreview.comrsc.orgnih.gov This is particularly important when dealing with hydrophobic drugs or molecules that would otherwise aggregate in a biological environment. adcreview.comrsc.org

Beyond solubility, PEG is non-toxic and generally non-immunogenic, meaning it does not typically provoke an immune response in the body. adcreview.comthermofisher.com This biocompatibility is a critical feature for any component intended for therapeutic use. The attachment of PEG chains to a biomolecule, a process known as PEGylation, can also increase the conjugate's stability and prolong its circulation time in the bloodstream by reducing clearance by the kidneys and uptake by the reticuloendothelial system. nih.govgoogle.com

The length of the PEG spacer can be precisely controlled, allowing for the creation of linkers with well-defined distances between the conjugated molecules. thermofisher.com This ability to create discrete-length PEG spacers provides a level of control that is essential for optimizing the biological activity of the final conjugate. thermofisher.com Furthermore, the terminal hydroxyl groups of a PEG chain are readily modifiable, allowing for the introduction of a wide variety of reactive functional groups for conjugation to proteins, peptides, and other biomolecules. rsc.orgnih.gov

Cbz-N-amido-PEG3-acid: A Detailed Profile

Cbz-N-amido-PEG3-acid is a specific type of heterobifunctional linker that incorporates a PEG spacer. It is characterized by a carbobenzyloxy (Cbz)-protected amine group at one end and a carboxylic acid group at the other, separated by a three-unit PEG chain. broadpharm.comambeed.com This structure provides it with specific functionalities that are highly valuable in bioconjugation and peptide synthesis. ambeed.comaxispharm.com

The terminal carboxylic acid is reactive towards primary amine groups, such as those found on the side chains of lysine (B10760008) residues in proteins. broadpharm.com In the presence of activating agents like EDC or HATU, it forms a stable amide bond. broadpharm.com The Cbz group, on the other hand, serves as a protecting group for the amine. This protection is stable under many reaction conditions but can be removed, typically under acidic conditions, to reveal a free amine that can then be used for further conjugation. broadpharm.comdcchemicals.com The hydrophilic PEG3 spacer enhances the water solubility of the molecule and any conjugate it is a part of. broadpharm.comdcchemicals.com

Chemical and Physical Properties of Cbz-N-amido-PEG3-acid

The specific properties of Cbz-N-amido-PEG3-acid are a direct result of its molecular structure. These properties are critical for its application in the synthesis of complex biomolecules.

PropertyValueSource
Molecular Formula C17H25NO7 broadpharm.comscbt.comsigmaaldrich.com
Molecular Weight 355.38 g/mol scbt.com
CAS Number 1310327-18-4 broadpharm.comapolloscientific.co.uk
Purity Typically ≥95% or 98% broadpharm.com
Appearance Solid or viscous liquid pu-kang.com
Storage Conditions -20°C broadpharm.comcreative-biolabs.com

This table is interactive. Click on the headers to sort the data.

Research Applications and Findings

Cbz-N-amido-PEG3-acid and similar PEG-containing linkers are widely used in various areas of biomedical research, particularly in the construction of bioconjugates. axispharm.com Its utility stems from its ability to connect different molecules while imparting beneficial properties like increased solubility and biocompatibility. axispharm.com

One major application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the degradation of the target protein. chemsrc.com PEG-based linkers like Boc-N-amido-PEG3-acid, a related compound, are used to connect the two distinct ligands in a PROTAC molecule. chemsrc.com

The Cbz-protected amine and terminal carboxylic acid make it a versatile tool for peptide synthesis and modification. ambeed.comaxispharm.com The carboxylic acid can be coupled to an amine on a peptide, and after deprotection of the Cbz group, the newly exposed amine can be further modified, allowing for the step-wise construction of complex peptide-based structures. axispharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H25NO7 B606518 Cbz-NH-PEG3-C2-acid

Properties

IUPAC Name

3-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO7/c19-16(20)6-8-22-10-12-24-13-11-23-9-7-18-17(21)25-14-15-4-2-1-3-5-15/h1-5H,6-14H2,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHUTZVKPJPFBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Chemical Transformations of Cbz N Amido Peg3 Acid

Methodologies for Carboxylic Acid Functionalization of Cbz-N-amido-PEG3-acid in Bioconjugation

The terminal carboxylic acid of Cbz-N-amido-PEG3-acid serves as a key handle for conjugation to amine-containing molecules, forming stable amide bonds. This process is fundamental in constructing more complex molecular architectures, such as antibody-drug conjugates or modified peptides. dcchemicals.comambeed.com The hydrophilic PEG spacer enhances the aqueous solubility of the resulting conjugates. dcchemicals.combroadpharm.comcd-bioparticles.net

Amide Bond Formation via Carbodiimide-Mediated Coupling (e.g., EDC, DCC)

A widely employed strategy for activating the carboxylic acid of Cbz-N-amido-PEG3-acid is through the use of carbodiimides, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) or N,N′-Dicyclohexylcarbodiimide (DCC). dcchemicals.comcd-bioparticles.netcenmed.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. researchgate.net This intermediate is then susceptible to nucleophilic attack by a primary or secondary amine, resulting in the formation of a stable amide bond and a urea (B33335) byproduct. researchgate.net

The choice between EDC and DCC often depends on the reaction conditions and the desired purification method. EDC is water-soluble, and its urea byproduct can be easily removed by aqueous workup. researchgate.net In contrast, the dicyclohexylurea byproduct of DCC is largely insoluble in most organic solvents and precipitates out of the reaction, which can be advantageous in some solution-phase syntheses but problematic for solid-phase applications. peptide.com The general mechanism involves the activation of the carboxylic acid, followed by the amine attack to yield the amide conjugate. researchgate.net

Table 1: Comparison of Common Carbodiimide Coupling Agents

Coupling AgentAcronymKey FeaturesByproduct Solubility
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimideEDCWater-soluble, easy byproduct removal. researchgate.netHigh in aqueous solutions. researchgate.net
N,N′-DicyclohexylcarbodiimideDCCByproduct precipitates from most organic solvents. peptide.comLow in most organic solvents. peptide.com

Utilization of Active Esters (e.g., HATU) for Primary and Secondary Amine Conjugation

Another powerful method for amide bond formation involves the conversion of the carboxylic acid of Cbz-N-amido-PEG3-acid into an active ester. Reagents like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) are highly effective for this purpose. broadpharm.commedchemexpress.commedchemexpress.com HATU, in the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA), reacts with the carboxylic acid to generate an active ester that readily couples with primary and secondary amines to form amide bonds. medchemexpress.comgrowingscience.com

This method is known for its high efficiency and rapid reaction times, with couplings often complete in minutes. peptide.comgrowingscience.com The use of HATU is particularly advantageous in peptide synthesis and for coupling sensitive or sterically hindered substrates where other methods might fail. peptide.com The reaction proceeds through the formation of an O-acylisouronium species, which is highly reactive towards amines. growingscience.com

Chemical Deprotection Strategies for the Cbz-Amine Moiety of Cbz-N-amido-PEG3-acid

The carboxybenzyl (Cbz or Z) group is a widely used protecting group for amines due to its stability under a variety of conditions, including acidic and basic environments, making it orthogonal to many other protecting groups like Boc and Fmoc. masterorganicchemistry.comtotal-synthesis.com Its removal is a critical step to unmask the amine for subsequent functionalization.

Catalytic Hydrogenation Protocols for Carbobenzyloxy Group Removal

The most common and mildest method for the deprotection of the Cbz group is catalytic hydrogenation. masterorganicchemistry.comhighfine.com This reaction is typically carried out using a palladium catalyst, such as 5-10% palladium on carbon (Pd/C), under an atmosphere of hydrogen gas (H2). total-synthesis.comhighfine.com The process, known as hydrogenolysis, cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide. total-synthesis.com

Transfer hydrogenation offers a user-friendly alternative to using a cylinder of hydrogen gas. In this approach, a hydrogen donor like ammonium (B1175870) formate, formic acid, or triethylsilane is used in the presence of the Pd/C catalyst to generate hydrogen in situ. total-synthesis.comorganic-chemistry.orgcapes.gov.br This method is often rapid and efficient under mild, neutral conditions. organic-chemistry.orgcapes.gov.br When working with substrates containing functionalities sensitive to reduction, such as halogens, careful selection of the catalyst and conditions is crucial to avoid unwanted side reactions like dehalogenation. highfine.com In such cases, catalysts like palladium chloride (PdCl2) may be preferred. highfine.com

Table 2: Common Catalytic Hydrogenation Conditions for Cbz Deprotection

CatalystHydrogen SourceSolventKey Features
10% Pd/CH₂ gasMethanol, EthanolStandard, mild, and efficient method. total-synthesis.comhighfine.comresearchgate.net
10% Pd/CAmmonium FormateMethanolTransfer hydrogenation, avoids H₂ gas cylinder. researchgate.net
Pd/CTriethylsilaneN/AIn situ H₂ generation, neutral conditions. organic-chemistry.org
PdCl₂H₂ gasEthyl acetate, DichloromethaneUsed to avoid dehalogenation of sensitive substrates. highfine.com

Acid-Mediated Deprotection Conditions for Amines

While catalytic hydrogenation is the preferred method, the Cbz group can also be cleaved under harsh acidic conditions. total-synthesis.com Strong acids like hydrogen bromide (HBr) in acetic acid or trimethylsilyl (B98337) iodide (TMSI) can effect the removal of the Cbz group. highfine.comacs.org The mechanism involves protonation of the carbamate (B1207046) followed by an SN2-type cleavage, which generates a benzyl (B1604629) cation. total-synthesis.comhighfine.com However, these strong acidic conditions are often not compatible with other acid-labile protecting groups or sensitive functionalities within the molecule, limiting their general applicability. iris-biotech.de For instance, while the Boc group is readily cleaved by trifluoroacetic acid (TFA), the Cbz group is typically stable under these conditions, demonstrating their orthogonality. masterorganicchemistry.com

Nucleophilic Deprotection Strategies

Recently, nucleophilic deprotection methods have emerged as a valuable alternative, particularly for substrates with functionalities that are sensitive to standard hydrogenolysis or strong acid conditions. acs.orgorganic-chemistry.org One such protocol involves treating the Cbz-protected amine with 2-mercaptoethanol (B42355) in the presence of a base like potassium phosphate (B84403) in N,N-dimethylacetamide (DMAc) at an elevated temperature. acs.orgorganic-chemistry.orgacs.org This method proceeds via an SN2 attack of the nucleophile at the benzylic carbon of the Cbz group, leading to the release of the free amine. acs.org This strategy offers complementary functional group tolerance compared to reductive or acidic deprotection pathways. acs.org

Applications of Cbz N Amido Peg3 Acid in Advanced Bioconjugation Technologies

Cbz-N-amido-PEG3-acid as a Linker in Peptide and Peptidomimetic Synthesis

In the fields of peptide and peptidomimetic synthesis, Cbz-N-amido-PEG3-acid serves as a critical building block. axispharm.com Its bifunctional nature allows for the controlled, sequential formation of amide bonds, which is fundamental to constructing peptide chains. The terminal carboxylic acid can be activated using standard coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU, to react with the free amine group of an amino acid or peptide. broadpharm.comcd-bioparticles.net This forms a stable amide linkage.

The Cbz group on the other end of the linker provides a stable protecting group for the amine, preventing unwanted side reactions during the coupling process. axispharm.com This protecting group can be selectively removed under specific conditions, typically mild acidity, to reveal a free amine. broadpharm.comcd-bioparticles.net This newly exposed amine is then available for subsequent coupling reactions, allowing for the stepwise elongation of a peptide chain or the attachment of other molecular moieties. The incorporation of unnatural amino acids into peptidomimetic drugs is a key strategy in medicinal chemistry, and versatile linkers are essential for these synthetic approaches. activate-scientific.com The PEG3 spacer imparts flexibility and increased aqueous solubility to the resulting molecule, which can be beneficial for the biological activity and handling of the final peptide or peptidomimetic. broadpharm.comaxispharm.com

Table 2: Functional Groups of Cbz-N-amido-PEG3-acid in Synthesis
Functional GroupRole in SynthesisReference
Cbz-protected AmineActs as a stable, temporary protecting group for the amine functionality. It can be removed under acidic conditions to allow for further coupling reactions. broadpharm.comaxispharm.com
Terminal Carboxylic AcidCan be activated to react with primary amines, forming a highly stable amide bond to link with peptides or other molecules. broadpharm.comcd-bioparticles.netcd-bioparticles.net
PEG3 SpacerProvides a hydrophilic and flexible bridge between conjugated molecules, enhancing solubility and potentially improving pharmacokinetic properties. broadpharm.comaxispharm.com

Cbz-N-amido-PEG3-acid in Antibody-Drug Conjugate (ADC) Linker Design and Development

Design Principles for Non-Cleavable Linkers in ADC Architectures

Non-cleavable linkers are designed to form a highly stable covalent bond between the antibody and the cytotoxic drug. nih.gov The fundamental principle behind this design is that the payload is only released after the ADC has been internalized by the target cancer cell and the antibody component is completely degraded within the lysosome. nih.govbroadpharm.commedchemexpress.com This process releases the payload as a conjugate, typically consisting of the drug, the linker, and the amino acid residue to which it was attached. nih.gov

Key design principles for non-cleavable linkers include:

High Plasma Stability: The linker must be robust enough to remain intact while the ADC circulates in the bloodstream, preventing premature release of the cytotoxic payload that could harm healthy tissues. biochempeg.comnih.govcreative-biolabs.com The stable amide bond formed by reacting the carboxylic acid of Cbz-N-amido-PEG3-acid contributes to this stability. broadpharm.com

Intracellular Release Mechanism: Drug release is dependent on the catabolism of the antibody within the target cell's lysosome, ensuring a targeted mechanism of action. broadpharm.commedchemexpress.com

Hydrophilicity: Incorporating hydrophilic spacers, such as the PEG3 moiety in Cbz-N-amido-PEG3-acid, is a modern strategy to improve the physicochemical properties of the entire ADC, including solubility and stability. researchgate.netbiochempeg.com

Impact on ADC Stability and Targeted Delivery Mechanisms

The incorporation of a linker derived from Cbz-N-amido-PEG3-acid can significantly impact the stability and delivery of an ADC. The PEG component acts as a hydrophilic shield, which can improve the solubility of the ADC, prevent aggregation, and reduce immunogenicity. biochempeg.com Studies have shown that the design of the PEG linker, including its configuration (linear vs. branched), is crucial for the physical and chemical stability of the resulting ADC. researchgate.net

For ADCs with non-cleavable linkers, the targeted delivery mechanism is a multi-step process:

The monoclonal antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell. fujifilm.comnih.gov

The cell internalizes the ADC-antigen complex.

The complex is trafficked to the lysosome, an acidic organelle containing degradative enzymes.

The antibody is broken down by proteases, leading to the release of the active drug-linker-amino acid metabolite. nih.govbroadpharm.com

The exceptional stability of the non-cleavable linker ensures that the potent cytotoxic drug remains securely attached until this final step, maximizing the therapeutic effect on the target cell while minimizing systemic toxicity. nih.govbroadpharm.com

Application of Cbz-N-amido-PEG3-acid in Proteolysis-Targeting Chimera (PROTAC) Development

Cbz-N-amido-PEG3-acid is also a relevant building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.comchemsrc.com PROTACs are innovative therapeutic molecules designed to co-opt the cell's own protein disposal machinery—the ubiquitin-proteasome system—to selectively degrade specific target proteins. medchemexpress.comchemsrc.com These molecules are bifunctional, consisting of two different ligands connected by a chemical linker. medchemexpress.com One ligand binds to the target protein of interest, while the other binds to an E3 ubiquitin ligase.

The linker is a critical component of a PROTAC, as its length, flexibility, and composition influence the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. Cbz-N-amido-PEG3-acid functions as a heterobifunctional PEG-based linker in this context. broadpharm.com Its terminal carboxylic acid can be coupled to one of the ligands, and after deprotection, the newly formed amine can be attached to the second ligand, bridging the two active ends of the PROTAC. The PEG3 spacer provides the necessary flexibility and helps to optimize the physicochemical properties, such as solubility and cell permeability, of the final PROTAC molecule. medchemexpress.com

Table 3: Core Components of a PROTAC
ComponentFunctionReference
Target-binding LigandBinds specifically to the protein targeted for degradation. medchemexpress.comchemsrc.com
Linker (e.g., derived from Cbz-N-amido-PEG3-acid)Covalently connects the two ligands and influences the spatial orientation and physicochemical properties of the PROTAC. medchemexpress.comchemsrc.com
E3 Ubiquitin Ligase LigandRecruits an E3 ubiquitin ligase to facilitate the ubiquitination of the target protein. medchemexpress.comchemsrc.com

Cbz-N-amido-PEG3-acid in Nanomaterial Functionalization and Surface Engineering

The surface modification of nanomaterials, often termed functionalization, is essential for their use in biomedical applications. mdpi.comsigmaaldrich.com PEGylation, the process of attaching PEG chains to a surface, is a gold-standard technique for improving the in vivo performance of nanoparticles. rsc.org Cbz-N-amido-PEG3-acid is an ideal reagent for this purpose due to its defined structure and reactive functional groups. broadpharm.com

Functionalizing nanoparticles with PEG linkers confers several advantages:

Enhanced Stability: PEGylation improves the stability of nanoparticles in biological fluids. creative-biolabs.com

Prolonged Circulation: It creates a hydrophilic shield that helps nanoparticles evade recognition and clearance by the immune system, thereby extending their circulation time. creativepegworks.comcreative-biolabs.comrsc.org

Improved Biocompatibility: PEG is a non-toxic and biocompatible polymer, which is a prerequisite for biomedical applications. creativepegworks.comcreative-biolabs.com

Conjugation to Nanoparticles for Biomedical Applications

Cbz-N-amido-PEG3-acid can be covalently attached to the surface of various nanoparticles to prepare them for biomedical use in areas such as drug delivery and medical imaging. creativepegworks.commdpi.com The method of conjugation depends on the surface chemistry of the nanoparticle.

There are several strategies for attaching such linkers to nanoparticle surfaces:

Covalent Conjugation: This is the most robust method. rsc.org The terminal carboxylic acid of Cbz-N-amido-PEG3-acid can be activated and reacted with nanoparticles that have amine groups on their surface. mdpi.com Conversely, after removing the Cbz protecting group, the linker's amine can be reacted with nanoparticles functionalized with carboxyl groups. mdpi.com This stable chemical bond ensures that the PEG linker does not detach from the nanoparticle surface under physiological conditions. mdpi.comrsc.org

Molecular Self-Assembly: In some systems, PEG can be modified to be part of an amphiphilic block copolymer that self-assembles into or onto a nanoparticle structure. mdpi.comrsc.org

Once the Cbz-N-amido-PEG3-acid linker is attached to the nanoparticle, its other functional group (after deprotection) is available for the conjugation of targeting moieties like antibodies, peptides, or other small molecules. mdpi.comrsc.org This allows for the engineering of "smart" nanoparticles that can specifically target diseased cells or tissues, enhancing the efficacy of therapeutic payloads or improving the resolution of diagnostic agents. mdpi.com

Table 4: Compound Names Mentioned in the Article
Compound Name
Cbz-N-amido-PEG3-acid
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
Boc-N-amido-PEG3-acid
Cbz-NH-PEG6-C2-acid

Surface Modification of Materials for Enhanced Biocompatibility

The functionalization of biomaterial surfaces is a critical strategy in the development of medical devices and implants to improve their interaction with biological systems. The compound Cbz-N-amido-PEG3-acid serves as a key building block in this endeavor, offering a versatile platform for creating biocompatible coatings. Its unique structure, featuring a terminal carboxylic acid, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a carboxybenzyl (Cbz) protected amine, allows for robust attachment to surfaces and subsequent tailored functionalization.

The primary goal of modifying material surfaces with molecules like Cbz-N-amido-PEG3-acid is to prevent the nonspecific adsorption of proteins and cells. mpi-cbg.denih.govresearchgate.netsigmaaldrich.comnih.gov When a foreign material is introduced into the body, proteins from the blood and surrounding tissues rapidly adhere to its surface. This initial protein layer then mediates subsequent cellular responses, including platelet adhesion and activation, which can lead to thrombosis, and bacterial adhesion, which can cause infections. nih.govashpublications.org By creating a hydrophilic and sterically hindering layer, PEG chains effectively reduce these initial interactions, thereby enhancing the biocompatibility of the material. nih.govresearchgate.netsigmaaldrich.comcreativepegworks.com

The carboxylic acid terminus of Cbz-N-amido-PEG3-acid allows for its covalent attachment to a variety of material surfaces that possess amine or hydroxyl functionalities. This is typically achieved through standard coupling chemistries, such as those involving carbodiimides (e.g., EDC) or other activators, to form stable amide or ester bonds. acs.orgnih.gov Once the linker is anchored to the surface, the PEG3 spacer extends outwards, creating a hydrated layer that repels proteins and cells. The length and density of the grafted PEG chains are crucial factors in determining the effectiveness of the anti-fouling properties of the coating. ethz.chrsc.org

The Cbz protecting group on the terminal amine of the linker plays a strategic role. It remains stable during the initial surface conjugation process. acs.orgnih.govacs.org Subsequently, this protecting group can be removed under specific conditions, such as catalytic hydrogenolysis, to expose the primary amine. acs.orgnih.gov This newly available amine group can then be used for the covalent immobilization of specific bioactive molecules, such as peptides, growth factors, or antibodies, to elicit desired cellular responses, a process known as bio-functionalization. This dual functionality makes Cbz-N-amido-PEG3-acid a powerful tool for creating multifunctional surfaces that are both passive (biocompatible) and active (biofunctional).

Detailed Research Findings

While specific studies focusing exclusively on Cbz-N-amido-PEG3-acid for surface modification are not extensively documented in publicly available literature, the principles of using similar PEGylated linkers are well-established. Research on various materials has consistently demonstrated the benefits of PEGylation in improving biocompatibility.

For instance, studies on polyurethane (PUU) biomaterials have shown that grafting PEG to the surface significantly reduces protein adsorption and platelet adhesion. nih.govresearchgate.net Similarly, modifying glass and gold surfaces with PEG-based coatings has been proven to effectively block the binding of proteins and motor proteins. mpi-cbg.de Research has also highlighted the importance of PEG chain length and grafting density in optimizing the protein-resistant properties of the surface. ethz.chrsc.org For example, a certain density of PEG chains is required to achieve a "brush" conformation, which is highly effective at preventing protein adsorption, as opposed to a "mushroom" conformation which is less effective.

The following table summarizes representative findings from studies on various materials modified with PEG linkers, illustrating the expected impact of using a molecule like Cbz-N-amido-PEG3-acid for surface modification.

MaterialType of PEG Linker UsedMethod of AttachmentKey Findings on Biocompatibility
Polyurethane (PUU)Polyethylene glycol (PEG)GraftingSignificant reduction in protein adsorption and platelet adhesion/activation. nih.govresearchgate.net
GlassPoly(L-lysine)-g-poly(ethylene glycol) (PLL-g-PEG)AdsorptionEffective blocking of globular protein binding and prevention of microtubule sticking. mpi-cbg.de
GoldThiol-terminated PEGSelf-Assembled Monolayer (SAM)Excellent resistance to protein and cell fouling. sigmaaldrich.com
ePTFEPEG-600Plasma modificationImproved hemocompatibility with reduced platelet adhesion at optimal PEG surface density. researchgate.net
Polycarbonate (PC) & PDMSPEG-diacrylate (PEG-DA)Grafting via APTES layerSignificant reduction in albumin adsorption and cell adhesion.

These findings collectively suggest that modifying a material surface with Cbz-N-amido-PEG3-acid would lead to a significant enhancement in its biocompatibility by reducing non-specific biological interactions. The ability to further functionalize the surface after deprotection of the Cbz group adds another layer of utility, allowing for the creation of advanced biomaterials with tailored biological functionalities.

Cbz N Amido Peg3 Acid in Drug Delivery Systems Research

The Role of Cbz-N-amido-PEG3-acid in Enhancing Aqueous Solubility and Biocompatibility of Therapeutic Conjugates

The amide group within the Cbz-N-amido-PEG3-acid structure also contributes to its solubility in both water and organic solvents, a valuable property for the formulation of drug delivery systems. axispharm.com This dual solubility profile provides flexibility during the synthesis and formulation processes.

Beyond solubility, biocompatibility is a critical factor in the design of drug delivery systems. The PEG component of Cbz-N-amido-PEG3-acid is known to be non-toxic and non-immunogenic. interchim.fr By incorporating this PEG linker, the resulting therapeutic conjugate can benefit from reduced immunogenicity, meaning it is less likely to provoke an immune response in the body. interchim.fr This is a significant advantage, as an immune response can lead to rapid clearance of the drug and potential adverse effects. The flexible nature of the PEG chain can also help to minimize steric hindrance, which can be beneficial for the interaction of the drug with its target. interchim.fr

The carbamate (B1207046) group in Cbz-N-amido-PEG3-acid provides stability to the compound, allowing it to be used in a variety of chemical reactions for creating bioconjugates. axispharm.com The terminal carboxylic acid can readily react with primary amine groups on therapeutic molecules, in the presence of activating agents, to form a stable amide bond. broadpharm.com This stable linkage ensures that the drug remains attached to the linker until it reaches its target.

Cbz-N-amido-PEG3-acid in the Design of Targeted Drug Delivery Platforms

Targeted drug delivery aims to concentrate a therapeutic agent at the site of disease, thereby increasing its efficacy while minimizing off-target side effects. Cbz-N-amido-PEG3-acid serves as a valuable building block in the construction of such targeted platforms. axispharm.com Its bifunctional nature allows for the sequential or simultaneous attachment of both a targeting moiety and a therapeutic agent.

The terminal carboxylic acid of Cbz-N-amido-PEG3-acid can be used to conjugate the linker to a targeting ligand, such as an antibody, peptide, or small molecule, that specifically recognizes and binds to receptors overexpressed on diseased cells, like cancer cells. axispharm.com Following this, the Cbz protecting group on the amine can be removed under specific chemical conditions to reveal a free amine. broadpharm.com This newly exposed amine group can then be used to attach a potent drug molecule.

This modular approach allows for the creation of complex drug conjugates. For instance, in the field of antibody-drug conjugates (ADCs), a linker like Cbz-N-amido-PEG3-acid can connect a monoclonal antibody (mAb) that targets a tumor-specific antigen to a highly cytotoxic payload. google.com This ensures that the potent drug is delivered directly to the cancer cells, sparing healthy tissues. Similarly, peptide-drug conjugates (PDCs) can utilize this linker to attach a cell-penetrating peptide or a tumor-targeting peptide to a therapeutic cargo, enhancing its uptake and specificity. nih.gov

The defined length of the PEG3 spacer in Cbz-N-amido-PEG3-acid allows for precise control over the distance between the targeting ligand and the drug. This spacing can be critical for optimal binding of the targeting moiety to its receptor and for the subsequent release and action of the drug.

Advanced Formulations and Drug Release Studies Utilizing Cbz-N-amido-PEG3-acid

The versatility of Cbz-N-amido-PEG3-acid extends to its use in a variety of advanced drug formulations. For example, it can be incorporated into the structure of self-immolative linkers, which are designed to release the active drug upon a specific triggering event, such as cleavage by an enzyme that is abundant in the target tissue.

Research has explored the use of PEGylated linkers in systems designed for controlled drug release. For instance, studies have investigated how factors like pH and temperature can trigger drug release from nanocarriers. researchgate.net While not specifically mentioning Cbz-N-amido-PEG3-acid, this research highlights the principles that would govern its behavior in similar systems. The hydrophilic PEG chain can influence the release kinetics of the conjugated drug from a nanoparticle or micelle formulation. acs.org

The development of PROTACs (Proteolysis Targeting Chimeras) is another area where linkers like Cbz-N-amido-PEG3-acid are relevant. PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein. medchemexpress.com The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical component of a PROTAC, and PEG-based linkers are often employed to optimize the solubility and cellular permeability of these molecules. medchemexpress.com

Furthermore, Cbz-N-amido-PEG3-acid can be used in the synthesis of drug-ligand conjugates for targeted therapies where the linker is designed to be cleaved by lysosomal proteases. This ensures that the drug is released inside the target cell after the conjugate has been internalized.

Interactive Data Table: Properties of Cbz-N-amido-PEG3-acid and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Features
Cbz-N-amido-PEG3-acid 1310327-18-4C17H25NO7355.38Cbz-protected amine, terminal carboxylic acid, PEG3 spacer
Cbz-N-amido-PEG2-acid1347750-76-8C15H21NO6311.33Cbz-protected amine, terminal carboxylic acid, PEG2 spacer
Cbz-N-amido-PEG4-acidNot specifiedNot specifiedNot specifiedCbz-protected amine, terminal carboxylic acid, PEG4 spacer
Fmoc-N-amido-PEG3-acid867062-95-1Not specifiedNot specifiedFmoc-protected amine, terminal carboxylic acid, PEG3 spacer
Boc-N-amido-PEG3-acidNot specifiedNot specified321.37Boc-protected amine, terminal carboxylic acid, PEG3 spacer

Exploration of Cbz N Amido Peg3 Acid in Polymer Chemistry and Materials Science

Cbz-N-amido-PEG3-acid as a Building Block in Functionalized Polymer Synthesis

Cbz-N-amido-PEG3-acid is a heterobifunctional molecule that serves as a valuable building block in the synthesis of functionalized polymers. broadpharm.comcd-bioparticles.net This compound features a polyethylene (B3416737) glycol (PEG) spacer, which imparts hydrophilicity and increases solubility in aqueous environments. broadpharm.comcd-bioparticles.net One end of the molecule is capped with a carbobenzyloxy (Cbz) protected amine group, while the other end terminates in a carboxylic acid. broadpharm.comcd-bioparticles.net

The presence of these two distinct functional groups allows for sequential and controlled chemical modifications. The carboxylic acid can be activated, for example with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), to react with primary amine groups, forming stable amide bonds. broadpharm.commedchemexpress.combroadpharm.com The Cbz group, on the other hand, provides a stable protecting group for the amine, which can be later removed under specific conditions, such as acidic environments, to reveal the free amine for further conjugation. broadpharm.comcd-bioparticles.net

This "click" chemistry-compatible nature makes Cbz-N-amido-PEG3-acid a versatile component in the construction of complex polymeric architectures. cd-bioparticles.net Its derivatives, such as those with varying PEG chain lengths (e.g., Cbz-N-amido-PEG2-acid, Cbz-N-amido-PEG4-acid), offer a way to tune the properties of the resulting polymers. broadpharm.com The ability to precisely control the structure and functionality of polymers is crucial for developing materials with tailored characteristics for specific applications. news-medical.netsigmaaldrich.com

The synthesis of block copolymers, where different polymer chains are linked together, is one area where PEG derivatives like Cbz-N-amido-PEG3-acid are employed. news-medical.netsigmaaldrich.com For instance, the attachment of biodegradable hydrophobic polymer blocks, such as poly(lactic acid) (PLA), to hydrophilic PEG chains can create amphiphilic copolymers that self-assemble into micelles or other nanostructures. sigmaaldrich.com These structures have significant potential in various biomedical and materials science fields.

Interactive Data Table: Properties of Cbz-N-amido-PEG3-acid and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Features
Cbz-N-amido-PEG3-acid1310327-18-4C17H25NO7355.38Cbz-protected amine, terminal carboxylic acid, 3-unit PEG spacer. broadpharm.com
Cbz-N-amido-PEG2-acid1347750-76-8C15H21NO6311.33Cbz-protected amine, terminal carboxylic acid, 2-unit PEG spacer. cd-bioparticles.net
Cbz-N-amido-PEG4-acidNot specifiedNot specifiedNot specifiedCbz-protected amine, terminal carboxylic acid, 4-unit PEG spacer. broadpharm.com
Fmoc-N-amido-PEG3-acid867062-95-1C26H32N2O7484.54Fmoc-protected amine, terminal carboxylic acid, 3-unit PEG spacer. broadpharm.com
Boc-N-amido-PEG3-acid1347750-75-7Not specifiedNot specifiedBoc-protected amine, terminal carboxylic acid, 3-unit PEG spacer. chemsrc.com

Cbz-N-amido-PEG3-acid Scaffolds in Poly(amidoamine) (PAMAM) Dendrimer Surface Modification

Poly(amidoamine) (PAMAM) dendrimers are highly branched, tree-like macromolecules with a well-defined structure. dtic.miluqam.ca Their surfaces are rich in functional groups, typically primary amines, which can be modified to alter their properties and improve their biocompatibility. dtic.mil Surface modification, such as PEGylation, is a common strategy to enhance the performance of dendrimers for biomedical applications. dtic.mil

Cbz-N-amido-PEG3-acid can be utilized as a scaffold for the surface modification of PAMAM dendrimers. The carboxylic acid end of the Cbz-N-amido-PEG3-acid can be coupled to the primary amine groups on the surface of the PAMAM dendrimer. This process, known as aminolysis, results in the formation of stable amide bonds and attaches the PEGylated scaffold to the dendrimer surface. researchgate.net

This modification serves several purposes. The hydrophilic PEG chains increase the water solubility of the often hydrophobic dendrimer core and can shield the cationic surface charge of unmodified PAMAM dendrimers, which is often associated with cytotoxicity. dtic.miluqam.ca Furthermore, the Cbz-protected amine at the other end of the PEG linker provides a latent functional group. broadpharm.com After deprotection, this newly exposed amine can be used for the attachment of other molecules, such as targeting ligands or therapeutic agents, creating a multifunctional dendrimer-based platform. axispharm.com

The use of dendrimers in conjunction with PEG linkers allows for the creation of sophisticated nanostructures with precise control over size, shape, and surface functionality. mdpi.commdpi.com For example, studies have shown that modifying surfaces with dendrimers can increase the number of available functional groups for further reactions compared to simpler surface modification techniques. mdpi.com This enhanced functionality is critical for developing advanced drug delivery systems and other biomedical devices. mdpi.commdpi.com

Interactive Data Table: Research Findings on Dendrimer Surface Modification

Study FocusDendrimer TypeModification StrategyKey FindingsReference
Comparative study of surface chemistry and biocompatibilityPoly(L-lactic acid) (PLLA) scaffolds with PAMAM and Poly(propylene imine) (PPI) dendrimersIncorporation of G2, G3, and G5 dendrimers onto PLLA surfaceSuccessful incorporation of dendrimers, increased hydrophilicity and surface roughness, reduced local acidity, and improved fibroblast viability. researchgate.net researchgate.net
Surface heparinization of magnesium-based alloyAZ31 Mg alloyGrafting of PAMAM dendrimers followed by heparinizationPAMAM dendrimers increased surface functional groups, leading to significantly improved corrosion resistance and blood compatibility (increased clotting time). mdpi.com mdpi.com
Dendritic polymers in tissue engineeringPAMAM, PPI, PEG, and PEIUse as scaffolds and for surface modificationDendrimers can host therapeutic agents, modify cell surface chemistry to promote adhesion, and induce polymer cross-linking for wound healing. mdpi.com mdpi.com

Development of New Materials and Functional Coatings Utilizing PEG Derivatives

The unique properties of polyethylene glycol (PEG) and its derivatives make them highly valuable in the development of new materials and functional coatings. eschemy.commdpi.com PEG is known for its biocompatibility, hydrophilicity, and ability to resist protein adsorption, which are desirable characteristics for materials intended for biomedical applications and other fields. news-medical.netmdpi.com

PEG derivatives, including those with functional end groups like Cbz-N-amido-PEG3-acid, are instrumental in creating materials with tailored properties. news-medical.netsigmaaldrich.com By incorporating these derivatives into polymer backbones or as surface coatings, researchers can precisely control the chemical and physical characteristics of the final material. news-medical.netsigmaaldrich.com For example, the length of the PEG chain can be adjusted to tune the hydrophilicity and other properties of hydrogels. news-medical.net

In the realm of functional coatings, PEG derivatives are used to create surfaces that are resistant to fouling from biological molecules, a critical feature for medical implants and biosensors. mdpi.com Catechol-based PEG coatings, for instance, have been shown to confer colloidal stability and antifouling properties to nanoparticles. mdpi.com These coatings can also be further functionalized with bioactive molecules to add specific functionalities. mdpi.com

The development of "smart" materials that respond to environmental stimuli is another exciting area where PEG derivatives are being explored. eschemy.com For instance, hydrogels made from PEG derivatives can be designed to change their properties, such as swelling or cell adhesion, in response to changes in temperature. news-medical.net This responsiveness opens up possibilities for applications in areas like controlled drug release and smart textiles. news-medical.neteschemy.com The versatility of PEG chemistry allows for the creation of a wide range of materials, from injectable hydrogels for tissue engineering to functional coatings for textiles, all with precisely engineered properties. news-medical.netsigmaaldrich.comeschemy.com

Comparative Analysis and Future Research Directions of Cbz N Amido Peg3 Acid

Comparative Analysis of Cbz-N-amido-PEG3-acid with Other Protecting Group Strategies in PEG-acid Linkers

The Cbz group is traditionally removed by catalytic hydrogenation. masterorganicchemistry.com It is stable under both acidic and basic conditions, providing it with orthogonality to many other protecting groups. total-synthesis.com However, it can be sensitive to harsh acidic conditions. total-synthesis.com

The Boc protecting group, in contrast, is labile to acid. masterorganicchemistry.com It is stable to catalytic hydrogenation and base, making it a suitable orthogonal partner to Cbz and Fmoc. highfine.com The deprotection of Boc with acids like trifluoroacetic acid (TFA) is a common procedure. highfine.com

The Fmoc group is distinguished by its lability to basic conditions, typically using piperidine. masterorganicchemistry.com It is stable to acid and catalytic hydrogenation, offering another layer of orthogonality. This property has made the Fmoc/tBu strategy highly popular in modern solid-phase peptide synthesis (SPPS), largely replacing the Boc/Bz strategy due to the milder deprotection conditions. iris-biotech.de

The selection of a protecting group strategy depends on the specific requirements of the synthesis, including the stability of the target molecule and the other functional groups present.

Table 1: Comparison of Protecting Group Strategies

Feature Cbz-protected Boc-protected Fmoc-protected
Deprotection Condition Catalytic Hydrogenation masterorganicchemistry.com Acid (e.g., TFA) masterorganicchemistry.com Base (e.g., Piperidine) masterorganicchemistry.com
Stability to Acid Generally stable, but can be cleaved by harsh acids total-synthesis.com Labile masterorganicchemistry.com Stable
Stability to Base Stable total-synthesis.com Stable highfine.com Labile masterorganicchemistry.com
Stability to Hydrogenation Labile masterorganicchemistry.com Stable highfine.com Generally stable highfine.com

| Orthogonality | Orthogonal to Boc and Fmoc total-synthesis.com | Orthogonal to Cbz and Fmoc highfine.com | Orthogonal to Cbz and Boc masterorganicchemistry.com |

Impact of Polyethylene (B3416737) Glycol Spacer Length Variation on Conjugate Performance: Beyond PEG3

The length of the PEG spacer in a linker molecule can significantly influence the properties and performance of the resulting conjugate. While Cbz-N-amido-PEG3-acid contains a three-unit PEG chain, variations with different PEG lengths (e.g., PEG2, PEG4, PEG5) can have a profound impact.

The primary role of the PEG spacer is to increase the hydrophilicity and bioavailability of the conjugate. rsc.org It can also provide spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity. nih.gov

Research has shown that the length of the PEG linker is a critical parameter to optimize for targeted drug delivery systems. For instance, in folate-conjugated liposomes, increasing the PEG linker length led to significantly increased tumor accumulation and a reduction in tumor size. dovepress.com Similarly, studies on antibody-drug conjugates (ADCs) have demonstrated that varying the PEG length can affect the drug-to-antibody ratio (DAR), hydrophobicity, and steric hindrance of the conjugate. rsc.org In some cases, an intermediate PEG length resulted in higher drug loading, while both shorter and longer spacers yielded lower loading. rsc.org

Conversely, excessively long linkers can sometimes lead to decreased efficacy. researchgate.net Therefore, the optimal PEG spacer length must be determined empirically for each specific application, balancing factors like solubility, steric effects, and target accessibility. nih.gov

Table 2: Effect of PEG Spacer Length on Conjugate Properties

PEG Length Potential Impact on Conjugate Performance Research Findings
Shorter (e.g., PEG2) May lead to steric hindrance, potentially lower drug loading. rsc.org In some systems, shorter linkers can enhance cellular uptake at high ligand densities. nih.gov
Intermediate (e.g., PEG3, PEG4, PEG5) Often provides a good balance of solubility, flexibility, and activity. rsc.org Studies have shown optimal performance with intermediate length PEG spacers in certain ADCs. rsc.org

| Longer (e.g., PEG8, PEG12) | Increased hydrophilicity and circulation time. nih.gov May lead to entanglement and reduced binding. researchgate.net | Longer linkers can improve tumor accumulation and allow for better accessibility of the payload to its target. nih.govdovepress.com |

Advanced Methodologies for Site-Specific Conjugation and Multivalent Ligand Design

The development of homogeneous and well-defined bioconjugates is a major goal in drug delivery and diagnostics. Site-specific conjugation methods offer precise control over the location and number of molecules attached to a protein, such as an antibody. This contrasts with traditional, non-specific methods that result in heterogeneous mixtures. nih.gov

Several advanced methodologies have emerged for site-specific conjugation:

Enzymatic Conjugation: Enzymes like transglutaminase can be used to create a covalent bond between a linker-drug and a specific amino acid on an antibody. tandfonline.com

Engineered Cysteine Residues: Introducing cysteine residues at specific sites on a protein allows for selective conjugation using thiol-reactive linkers. acs.org

Glycan Remodeling: The conserved glycans on antibodies can be enzymatically modified and then conjugated with a linker. nih.gov

Unnatural Amino Acids: Incorporating unnatural amino acids with unique reactive handles into a protein provides an orthogonal site for conjugation. mdpi.com

These site-specific methods are crucial for the design of multivalent ligands , where multiple copies of a targeting molecule are attached to a central scaffold. frontiersin.org Multivalency can dramatically enhance the binding affinity and specificity of the conjugate. frontiersin.org Branched PEG linkers are often employed in multivalent designs to allow for the attachment of a higher payload while maintaining favorable pharmacokinetic properties. broadpharm.com

Cbz-N-amido-PEG3-acid in Diagnostic Assay Development and Biosensing Applications

The properties of Cbz-N-amido-PEG3-acid and similar PEG linkers make them valuable tools in the development of diagnostic assays and biosensors. The PEG spacer plays a crucial role in these applications by providing a hydrophilic and anti-fouling surface when immobilized on a sensor chip. mdpi.comnih.gov This reduces non-specific binding of other molecules, thereby improving the sensitivity and specificity of the assay. broadpharm.comresearchgate.net

For example, peptide cross-linked PEG hydrogels have been used to create biosensors for detecting enzymes like collagenase. mdpi.com In this design, the degradation of the peptide linker by the target enzyme leads to a measurable signal. The hydrophilic nature of the PEG component is key to the sensor's performance.

Furthermore, the terminal functional groups of linkers like Cbz-N-amido-PEG3-acid allow for the covalent attachment of biorecognition elements (e.g., antibodies, enzymes, nucleic acids) to the sensor surface. nih.gov The ability to control the linker length and chemistry is essential for optimizing the orientation and accessibility of these bioreceptors, which directly impacts the sensor's performance.

Computational Approaches and Predictive Modeling in Cbz-N-amido-PEG3-acid Linker Research

Computational modeling has become an indispensable tool in drug design and the development of bioconjugates. researchgate.net Molecular dynamics (MD) simulations can provide atomic-level insights into the structure, dynamics, and interactions of PEGylated molecules, which are often difficult to obtain through experimental methods alone. nih.gov

In the context of Cbz-N-amido-PEG3-acid and related linkers, computational approaches can be used to:

Model Ligand-Receptor Interactions: Docking studies can predict how a PEGylated ligand will bind to its target receptor, helping to optimize linker length and attachment points. nih.gov

Design Novel Linkers: Computational tools can be used to design new linkers with improved properties, such as enhanced stability or specific conformational preferences. nih.gov For instance, models can help design linkers that pre-organize the attached molecules for optimal binding. nih.gov

Predict Physicochemical Properties: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict properties like solubility and permeability based on the linker's structure. explorationpub.com

These computational methods, when used in conjunction with experimental data, can accelerate the rational design and optimization of bioconjugates incorporating Cbz-N-amido-PEG3-acid and other PEG linkers.

Q & A

Q. How should researchers document and share protocols for Cbz-N-amido-PEG3-acid to ensure reproducibility?

  • Methodological Answer :
  • FAIR Data Principles : Publish raw NMR/MS files in repositories like Zenodo with DOI links .
  • Electronic Lab Notebooks (ELNs) : Annotate procedural deviations and troubleshooting steps (e.g., gelation during conjugation) .
  • Collaborative Platforms : Use protocols.io for version-controlled, crowd-reviewed methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.